molecular formula C8H5BF6O2 B1221832 3,5-Bis(trifluoromethyl)phenylboronic acid CAS No. 73852-19-4

3,5-Bis(trifluoromethyl)phenylboronic acid

Cat. No.: B1221832
CAS No.: 73852-19-4
M. Wt: 257.93 g/mol
InChI Key: BPTABBGLHGBJQR-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenylboronic acid: is an organoboron compound with the molecular formula C8H5BF6O2 . It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for 3,5-Bis(trifluoromethyl)phenylboronic acid is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the phenyl group to the halide substrate. The trifluoromethyl groups enhance the electron-withdrawing properties of the phenyl ring, increasing the reactivity of the compound .

Biological Activity

3,5-Bis(trifluoromethyl)phenylboronic acid (CAS: 73852-19-4) is an organoboron compound notable for its diverse applications in organic synthesis and its significant biological activities. The presence of two trifluoromethyl groups enhances its reactivity, making it a valuable reagent in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and its effects in cellular and animal models.

  • Molecular Formula : C8H5BF6O2
  • Molecular Weight : 257.93 g/mol
  • Appearance : White to pale yellowish-brown crystalline powder
  • Melting Point : 222 - 226 °C

This compound primarily acts through:

  • Enzyme Inhibition : It binds to the active sites of various enzymes, particularly proteases and kinases, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity, affecting downstream signaling pathways and cellular processes .
  • Cell Signaling Modulation : The compound influences cell signaling pathways by altering the phosphorylation states of proteins, which can lead to changes in gene expression and metabolic processes within cells.

The compound exhibits several important biochemical properties:

  • Reactivity in Suzuki-Miyaura Coupling : It is highly reactive in forming carbon-carbon bonds, which is crucial for synthesizing biologically active molecules.
  • Inhibition of Kinases : Studies indicate that it inhibits specific kinases involved in critical signaling pathways, impacting cellular functions such as proliferation and apoptosis .

Table 1: Comparison with Similar Compounds

Compound NameReactivity in Suzuki-MiyauraStability
This compoundHighStable under standard conditions
4-(Trifluoromethyl)phenylboronic acidModerateLess stable
3,5-Difluorophenylboronic acidModerateModerate

Cellular Effects

Research has demonstrated that this compound significantly affects various cell types:

  • Gene Expression Changes : The inhibition of kinases leads to altered phosphorylation states of transcription factors, resulting in modified gene expression profiles .
  • Metabolic Flux Alteration : By inhibiting key enzymes involved in metabolic pathways, the compound can influence overall cellular metabolism.

Case Study 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A study highlighted the efficacy of this compound as a potent inhibitor of FAAH. This enzyme plays a crucial role in the metabolism of endocannabinoids. The inhibition was shown to enhance levels of these signaling molecules, suggesting therapeutic potential for pain management and neuroprotection .

Case Study 2: Impact on Cancer Cell Lines

In vitro studies demonstrated that treatment with this boronic acid derivative led to significant apoptosis in cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell survival pathways .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

  • Low Doses : Effective inhibition of target enzymes with minimal toxicity.
  • High Doses : Associated with adverse effects such as hepatotoxicity and nephrotoxicity, indicating a need for careful dosage regulation in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-bis(trifluoromethyl)phenylboronic acid, and how do they influence its reactivity?

  • Answer: The compound has a molecular formula of C₈H₅BF₆O₂ (257.93 g/mol) and a melting point of 219–221°C . The trifluoromethyl groups enhance its Lewis acidity and electron-withdrawing effects, lowering its pKa to 7.2, which improves its efficiency in aqueous-phase Suzuki-Miyaura couplings compared to less acidic analogs (e.g., phenylboronic acid, pKa 8.9) . These properties make it particularly effective in cross-coupling reactions under mild conditions.

Q. What are the standard methods for characterizing this compound in synthetic workflows?

  • Answer: Characterization typically employs multinuclear NMR (¹H, ¹¹B, ¹⁹F) to confirm boron coordination and trifluoromethyl group integrity . Mass spectrometry and X-ray diffraction (XRD) are used to verify molecular weight and crystal structure . Purity assessment via HPLC or melting point analysis is critical, as commercial samples may vary (e.g., 97–98% purity from suppliers like Wako Pure Chemical Industries and Combi-Blocks) .

Q. How is this boronic acid utilized in Suzuki-Miyaura cross-coupling reactions?

  • Answer: It serves as an arylboron partner in Pd-catalyzed couplings with aryl halides. A typical protocol involves Pd(PPh₃)₄ (1–5 mol%), a base (e.g., Na₂CO₃), and a solvent system like THF/H₂O at 60–100°C . The electron-withdrawing trifluoromethyl groups accelerate transmetallation, enabling efficient biaryl bond formation even with deactivated aryl halides .

Advanced Research Questions

Q. What strategies optimize the catalytic activity of this compound in co-catalyzed reactions?

  • Answer: Co-catalytic systems with Brønsted acids (e.g., benzoic acid) enhance reactivity in non-polar solvents like heptane. For example, 20 mol% boronic acid and 20 mol% benzoic acid at 80–100°C facilitate the synthesis of 2H-chromenes via activation of α,β-unsaturated carbonyls . The trifluoromethyl groups stabilize intermediates through inductive effects, while the Brønsted acid protonates leaving groups, lowering activation energy .

Q. How do solvent and Lewis acidity interplay in reactions involving this boronic acid?

  • Answer: Solvent polarity modulates Lewis acidity. In chloroform, the compound exhibits higher effective acidity (Gutmann-Beckett acceptor number: ~80) compared to acetone (~65), enabling selective activation of substrates in frustrated Lewis pair (FLP) systems . Computational studies (DFT) suggest solvation free energy in water (−15.2 kcal/mol) stabilizes boronate intermediates, critical for aqueous-phase reactions .

Q. What mechanistic insights explain its role in small-molecule activation?

  • Answer: In FLP catalysis, the boronic acid’s vacant p-orbital interacts with Lewis basic substrates (e.g., CO₂ or H₂), while the trifluoromethyl groups prevent steric hindrance. For example, tris(3,5-difluorophenyl)borane analogs activate H₂ heterolytically, forming [B–H⁻][H⁺] pairs, a mechanism inferred via isotopic labeling and kinetic studies .

Q. How do spectroscopic techniques resolve contradictions in reported reactivity data?

  • Answer: Discrepancies in reaction yields (e.g., 51–91% in chromene synthesis ) are addressed via ¹⁹F NMR to track boronate ester formation and in situ IR to monitor substrate consumption. For instance, kinetic profiling reveals that trifluoromethyl groups accelerate transmetallation but may hinder reductive elimination in sterically crowded systems .

Q. Methodological Considerations

  • Synthetic Protocols: Prioritize anhydrous conditions for moisture-sensitive reactions, as boronic acids hydrolyze to boroxines in aqueous media .
  • Safety: Use PPE (gloves, goggles) due to irritant properties (R36/37/38) . Store in a cool, dry place under inert gas to prevent decomposition.
  • Data Validation: Cross-reference pKa values (Gutmann-Beckett method ) and reaction yields with independent replicates to ensure reproducibility.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16)17/h1-3,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTABBGLHGBJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224421
Record name 3,5-Bis-trifluoromethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73852-19-4
Record name 3,5-Bis-trifluoromethylphenylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073852194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis-trifluoromethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)benzeneboronic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

3,5-Bis(trifluoromethyl)phenylboronic acid
3,5-Bis(trifluoromethyl)phenylboronic acid
3,5-Bis(trifluoromethyl)phenylboronic acid
3,5-Bis(trifluoromethyl)phenylboronic acid
3,5-Bis(trifluoromethyl)phenylboronic acid

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